4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one

Descripción general

Descripción

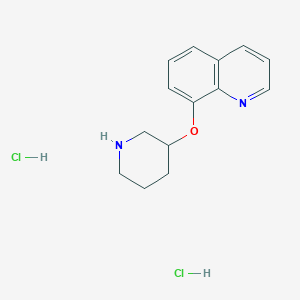

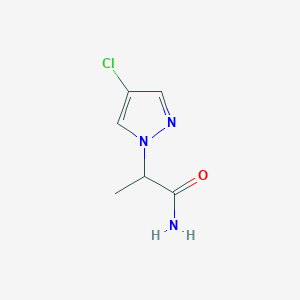

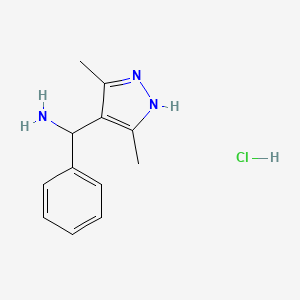

4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one (hereafter referred to as C3CP5H6P6) is a synthetic compound of pyradazinone, which has been found to have a wide range of potential applications in scientific research. C3CP5H6P6 is a white crystalline solid with a melting point of 300°C. It is soluble in water and has a molecular weight of 472.89 g/mol. C3CP5H6P6 can be synthesized through several methods, including the reaction of 3-chlorobenzoyl chloride with 5,6-dihydropyridazin-3-one in the presence of a base such as sodium hydroxide.

Aplicaciones Científicas De Investigación

-

Hydrazine-Coupled Pyrazole Derivatives

- Scientific Field : Chemistry and Pharmacology

- Application Summary : These compounds have been synthesized and evaluated for their antileishmanial and antimalarial activities .

- Methods of Application : The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques. They were then evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). Compounds 14 and 15 showed inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

4-Chloro-3-nitrophenylthioureas

- Scientific Field : Chemistry and Microbiology

- Application Summary : These compounds have been synthesized and tested for their antimicrobial and cytotoxic activities .

- Methods of Application : The compounds were synthesized and then tested for their antimicrobial activity against both standard and clinical strains .

- Results or Outcomes : The compounds exhibited high to moderate antistaphylococcal activity against both standard and clinical strains (MIC values 2–64 μg/mL) .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Chemical Science

- Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process is used for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Methods of Application : The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach . This is paired with a Matteson–CH2–homologation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

3-Chlorophenyl Isocyanate

- Scientific Field : Organic Chemistry

- Application Summary : 3-Chlorophenyl isocyanate is used in the preparation of cis-4-[N-(3-chlorophenyl)carbamoloxyl]-2-butenyl-trimethylammonium iodide .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .

- Results or Outcomes : The results vary depending on the specific derivative and its use .

-

Synthesizing Chiral Drug Intermediates

- Scientific Field : Biocatalysis

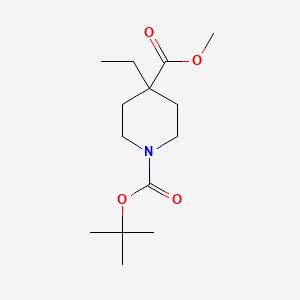

- Application Summary : The ®-4-chloro-3-hydroxybutanoate esters (methyl ester and ethyl ester), which were used to generate the lateral chain of atorvastatin, can be prepared by using a recombinant ketoreductases with GDH and glucose .

- Methods of Application : The compounds are synthesized using recombinant ketoreductases with GDH and glucose .

- Results or Outcomes : The synthesized compounds were used to generate the lateral chain of atorvastatin .

-

Antileishmanial and Antimalarial Activities

- Scientific Field : Pharmacology

- Application Summary : Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities .

- Methods of Application : The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques. They were then evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Synthesis of High Value-Added Chemicals and Drug Intermediates

- Scientific Field : Biocatalysis

- Application Summary : Biocatalysis systems are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .

- Methods of Application : The recombinant E. coli, which co-expresses both secondary alcohol dehydrogenase from P. finlandica and FDH from Mycobacterium sp., was employed to produce (S)-4-chloro-3-hydroxybutonoate, an important chiral intermediate for the preparation of a HMG-CoA reductase inhibitor .

- Results or Outcomes : The (S)-4-chloro-3-hydroxybutonoate was produced with 99% e.e. value and 98.5% yield .

Propiedades

IUPAC Name |

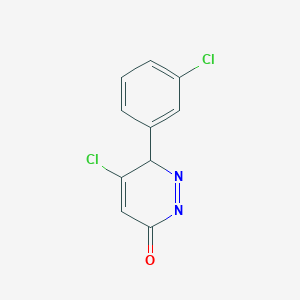

4-chloro-3-(3-chlorophenyl)-3H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-6(4-7)10-8(12)5-9(15)13-14-10/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFNIHFALMDKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=CC(=O)N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)

![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)

![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)